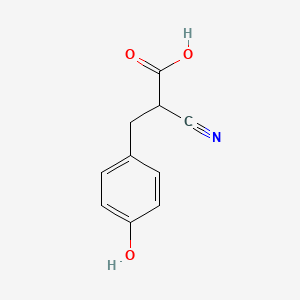

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a cyano group (-CN) and a hydroxyphenyl group (-OH) attached to a propanoic acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent cyclization and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

Substitution: Formation of various ethers or esters depending on the substituent.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Aldose Reductase Inhibition: CHCA derivatives have been identified as effective ALR2 inhibitors . A study focused on a small library of novel multifunctional ALR2 inhibitors based on the CHCA scaffold .

- ( R, E)- N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phenyl)acrylamide (5f ) was confirmed as a highly active inhibitor with an IC50 of 72.7 ± 1.6 nM . It was also found to be the best antioxidant among the tested compounds .

- Compound 5f binds to ALR2 in a unique mode without affecting aldehyde reductase (ALR1) activity, indicating high selectivity for ALR2 .

- In a chick embryo model of hyperglycemia, 5f demonstrated effectiveness as both an ALR2 inhibitor and an antioxidant, attenuating hyperglycemia-induced neural tube defects (NTD) and death rate, while significantly improving the body weight and morphology of the embryos .

Items Treatment (n = 20) Control Glucose (0.4 mmol/egg) Model CL 10 nM CM 100 nM CH 1 μM Epalrestat 1 μM Edaravone 0.1 nM Death (/n) 8.7% NTD (/survival) 1.6% Body weight (mg) 310.4 ± 6.3

P < 0.05, ** P < 0.01 vs. control .

Related Compounds

- 3-(4-Hydroxyphenyl)propanoic acid amide (Phloretamide): This compound is used as an anti-aging agent and is applied in compositions designed to prevent skin sagging and loss of luster . A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide involves synthesizing it using active 4-nitrophenyl ester . The synthesis occurs with a 3-(4-hydroxyphenyl)propanoic acid concentration between 0.12-0.0012 mol, reacting with ammonia at room temperature .

Anticancer research

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives are being explored as potential anticancer agents . Compound 20 , containing a 2-furyl substituent, shows selectivity towards cancerous cells and reduces A549 cell migration, suggesting potential for novel sub-libraries with enhanced anticancer activity .

Mecanismo De Acción

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, potentially inhibiting enzyme activity. The cyano group can also interact with nucleophiles, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Hydroxyphenyl)propanoic acid

- 2-Amino-3-(4-hydroxyphenyl)propanoic acid

- 3-(4-Hydroxyphenyl)acrylic acid

Uniqueness

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both a cyano group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (also known as CHCA or 2-cyano-3-(p-hydroxyphenyl)propanoic acid) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group and a hydroxyphenyl moiety, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 189.18 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives containing the 4-hydroxyphenyl group have shown promising results in reducing the viability of A549 lung cancer cells by up to 50% in vitro . The structure-activity relationship indicates that modifications on the phenolic ring can enhance anticancer efficacy, with certain substitutions leading to significant cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 20 | A549 | 50% | Most potent derivative |

| Compound 29 | A549 | 31.2% | Contains nitro substitution |

| Compound 32 | A549 | 58.9% | Hydroxy substitution |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. In various assays, including the DPPH radical scavenging assay, derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests that these compounds could mitigate oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Compound 20 | 85% | Comparable to ascorbic acid |

| Compound 17 | 75% | Effective but less than compound 20 |

Antimicrobial Activity

The antimicrobial efficacy of derivatives has been evaluated against multidrug-resistant pathogens. Some compounds demonstrated activity against Gram-positive and Gram-negative bacteria, although others showed limited or no activity against certain strains . These findings underscore the need for further structural optimization to enhance antimicrobial properties.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | S. aureus | >64 µg/mL |

| Compound 4 | E. faecalis | >64 µg/mL |

The mechanisms underlying the biological activities of this compound involve various pathways:

- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells through intrinsic pathways, likely involving mitochondrial dysfunction and caspase activation.

- Antioxidant Mechanisms: The hydroxyl group in the phenolic structure contributes to its ability to donate electrons, neutralizing free radicals and preventing cellular damage.

- Antimicrobial Mechanisms: The cationic nature of some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

A notable study investigated the effects of several derivatives on A549 cells compared to standard chemotherapeutics like doxorubicin and cisplatin. The results indicated that certain derivatives not only reduced cell viability but also inhibited migration, suggesting potential applications in cancer metastasis prevention .

Propiedades

IUPAC Name |

2-cyano-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZBEPKZGLLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.